2-Methoxy-5-nitrobenzenesulfonyl chloride
Overview
Description
2-Methoxy-5-nitrobenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClNO5S. It is a sulfonyl chloride derivative, characterized by the presence of a methoxy group at the second position and a nitro group at the fifth position on the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-methoxy-5-nitrobenzenesulfonyl chloride typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonic acid with thionyl chloride or phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process generally includes steps such as:
- Dissolving 2-methoxy-5-nitrobenzenesulfonic acid in a suitable solvent.
- Adding thionyl chloride or phosphorus oxychloride to the solution.
- Heating the mixture to facilitate the reaction.
- Purifying the product through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).
Reduction: Reducing agents (hydrogen gas, metal hydrides), catalyst (palladium on carbon), solvent (ethanol), temperature (room temperature to reflux).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, water), temperature (0-50°C).
Major Products:
Sulfonamides, sulfonates, sulfonothioates: from substitution reactions.
Amino derivatives: from reduction reactions.
Hydroxyl derivatives: from oxidation reactions.
Scientific Research Applications
2-Methoxy-5-nitrobenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Applied in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-methoxy-5-nitrobenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
- 2-Methoxy-4-nitrobenzenesulfonyl chloride
- 2-Methyl-5-nitrobenzenesulfonyl chloride
- 2-Methoxy-5-nitrobenzenesulfonic acid
Comparison:
- 2-Methoxy-4-nitrobenzenesulfonyl chloride: Similar structure but with the nitro group at the fourth position, leading to different reactivity and applications.
- 2-Methyl-5-nitrobenzenesulfonyl chloride: Contains a methyl group instead of a methoxy group, affecting its solubility and reactivity.
- 2-Methoxy-5-nitrobenzenesulfonic acid: The sulfonic acid derivative, which is less reactive than the sulfonyl chloride but can be used as a precursor in the synthesis of the sulfonyl chloride .
2-Methoxy-5-nitrobenzenesulfonyl chloride stands out due to its unique combination of functional groups, making it a versatile reagent in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
2-methoxy-5-nitrobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-6-3-2-5(9(10)11)4-7(6)15(8,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSUHBJSDMHACJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496808 | |
Record name | 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81118-92-5 | |
Record name | 2-Methoxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00496808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-5-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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